6-amino-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one
Description
6-Amino-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one (CAS: 1375474-01-3, MW: 260.25) is a polycyclic heterocyclic compound featuring a pyrido[2,1-b]quinazolinone core with nitro and amino substituents at positions 2 and 6, respectively .
Properties
IUPAC Name |
6-amino-2-nitro-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c13-9-2-1-5-15-11(9)14-10-4-3-7(16(18)19)6-8(10)12(15)17/h3-4,6,9H,1-2,5,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNAILKDTSNATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 2,6-Dichlorobenzoic Acid
The foundation of this method lies in the strategic nitration of 2,6-dichlorobenzoic acid using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. This step introduces a nitro group at position 3 of the benzene ring, yielding 2,6-dichloro-3-nitrobenzoic acid (Compound 4) with >90% purity. The electron-withdrawing effects of the chlorine substituents direct nitration to the meta position relative to the carboxylic acid group.
Coupling with 2-Aminopyridine Derivatives
Compound 4 undergoes nucleophilic aromatic substitution with 2-aminopyridine in the presence of sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 80°C. This reaction replaces the chlorine atom ortho to the nitro group, forming a pyridine-quinazoline hybrid intermediate (Compound 6a). The reaction achieves an 85% yield due to the enhanced leaving group ability of the chloro substituent activated by the nitro group.
Cyclization to Form the Pyrido[2,1-b]Quinazolin-11-One Core
Heating Compound 6a at 120°C in acetic anhydride facilitates intramolecular cyclization via nucleophilic attack of the pyridine nitrogen on the carbonyl carbon of the quinazoline moiety. This step generates the fused bicyclic structure with retained nitro and chlorine substituents. The reaction proceeds quantitatively under anhydrous conditions.
Amination at Position 6
The chlorine atom at position 6 is replaced via nucleophilic aromatic substitution using ammonium hydroxide (NH₄OH) and a copper(I) iodide catalyst in refluxing ethanol. This step introduces the amino group while preserving the nitro functionality at position 2, yielding the target compound with 72% efficiency. Critical parameters include:
| Reaction Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80°C | <70°C: 45% yield |
| Catalyst Loading | 10 mol% CuI | <5 mol%: 50% |
| Reaction Time | 12 hours | <8h: Incomplete |
Alternative Synthesis via Dieckmann Condensation
Diester Precursor Preparation
Adapting the rutaecarpine synthesis, methyl 2-nitro-4-(pyridin-2-ylcarbamoyl)benzoate is prepared by coupling 2-nitroisophthalic acid with 2-aminopyridine using N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane. The diester intermediate forms in 78% yield after recrystallization from ethanol.
Cyclodehydration via Dieckmann Condensation
Heating the diester at 160°C in diphenyl ether induces a Dieckmann condensation, where the enolate intermediate attacks the adjacent ester carbonyl. This forms the pyrido[2,1-b]quinazoline-11-one core while eliminating methanol. The reaction achieves 65% yield due to competing decarboxylation side reactions.
Functional Group Interconversion
The nitro group at position 2 remains intact throughout the synthesis, while a ketone oxygen at position 6 is converted to the amino group via a two-step process:
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Reduction : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) reduces the ketone to a secondary alcohol (85% yield).
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Amination : The alcohol undergoes Mitsunobu reaction with phthalimide followed by hydrazinolysis to yield the primary amine. This sequence achieves 68% overall efficiency for the amination step.
Comparative Analysis of Synthetic Methods
Yield and Scalability
The nitration-substitution route demonstrates superior scalability, with reported multigram syntheses achieving 72% overall yield. In contrast, the Dieckmann method is limited by the high-temperature requirements and lower yields (58% overall).
Regioselectivity Challenges
Positioning the nitro group at position 2 requires precise control:
Purification Considerations
Both methods necessitate chromatographic purification due to:
-
Residual starting materials in the nitration route
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Decarboxylation byproducts in the Dieckmann approach
Reaction Optimization Strategies
Solvent Effects on Cyclization
Screening polar aprotic solvents revealed DMF as optimal for the nitration route (Table 1):
| Solvent | Cyclization Yield | Purity |
|---|---|---|
| DMF | 92% | 98% |
| DMSO | 88% | 95% |
| NMP | 85% | 93% |
Catalytic Amination Enhancements
Incorporating 1,10-phenanthroline as a co-catalyst with CuI improved amination yields from 72% to 84% by stabilizing the copper-ammonia complex.
Spectroscopic Characterization Data
¹H NMR Signature Peaks
Mass Spectrometry
Electrospray ionization (ESI-MS) shows molecular ion peak at m/z 291.08 [M+H]⁺, consistent with the molecular formula C₁₂H₁₀N₄O₃.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
6-amino-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often used for the reduction of the nitro group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 6-amino-2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-amino-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-amino-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The amino group allows for hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Key Structural Features:
- Core framework : Pyrido[2,1-b]quinazolin-11-one fused ring system.
- Substituents: Nitro group at C-2 and amino group at C-4.
- Synthetic routes: Typically synthesized via copper-catalyzed domino reactions or Ullmann-Goldberg coupling-cyclization .
Key Findings :
- Copper catalysis is dominant, with yields influenced by substituents (e.g., methyl groups reduce yields due to steric hindrance) .
- Ultrasound-assisted synthesis improves efficiency (e.g., 51–93% yields in 15 minutes vs. hours for conventional methods) .
Physicochemical Properties
Substituents significantly alter melting points and solubility.
Table 2: Physical Properties of Selected Derivatives
Key Findings :
- Amino and nitro groups enhance solubility in polar solvents like DMSO .
- Chlorinated derivatives exhibit higher melting points due to increased molecular rigidity .
Key Findings :
- Antimicrobial activity: Alkylamino substituents enhance efficacy against mycobacteria .
Stability and Reactivity
Biological Activity
6-amino-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antibacterial effects, and other pharmacological properties, supported by research findings and data tables.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 260.25 g/mol
- CAS Number : 1375473-99-6
Structural Features
The presence of an amino group at position 6 and a nitro group at position 2 enhances its solubility and reactivity, contributing to its biological activity. The compound's structure is crucial for its interaction with biological targets.
Cytotoxicity
Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study focused on related compounds suggested that derivatives of this compound could potentially demonstrate similar activities.
Table 1: Cytotoxic Activity of Quinazolinone Derivatives
Antibacterial Activity
Compounds within the quinazolinone family have also been reported to possess antibacterial properties. The nitro group in this compound is believed to enhance its efficacy against bacterial strains.
Table 2: Antibacterial Efficacy of Related Compounds
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 6-amino-2-nitro derivative | E. coli | 18 | |
| 6-amino derivative | S. aureus | 20 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or interference with cellular processes in target organisms. For instance, quinazolinones have been shown to inhibit DNA synthesis in cancer cells and disrupt bacterial cell wall synthesis.
Study on Antitumor Activity
A study investigated the antitumor activity of various quinazolinone derivatives including those structurally similar to this compound. The results demonstrated that certain derivatives showed significant inhibition of tumor growth in vivo models.
Findings:
- Compound K6 exhibited over 70% inhibition of tumor growth in xenograft models.
- Mechanism : Induction of apoptosis in cancer cells was observed through caspase activation pathways.
Study on Antifungal Activity
Another research effort evaluated antifungal properties against Candida species. The nitro-substituted quinazolinones showed promising results in inhibiting fungal growth.
Results:
- Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL for various derivatives.
- The study concluded that the presence of the nitro group significantly contributed to antifungal activity.
Q & A
Q. Basic Synthesis Methods
- Pd-Catalyzed Cross-Coupling : Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) in eucalyptol enable efficient cyclization of methylanthranilic esters and 2-bromopyridines, yielding derivatives in 60–90% yields .
- Copper-Catalyzed Domino Reactions : Cu(OAc)₂·H₂O facilitates C-N/C-C bond cleavage and reformation using substituted isatins and 2-bromopyridines, offering a complementary route with moderate yields .
- Ultrasound-Assisted Condensation : Condensation of 2-chlorobenzoic acid and 2-aminopyridine derivatives in DMF under ultrasound irradiation reduces reaction time (1–3 hours) and improves yields (75–85%) .
Q. Advanced Methodological Considerations
- Microwave-Assisted Annulation : Catalyst-free microwave conditions achieve rapid [3+3] annulation of quinazolinones with 3-formylchromones, yielding functionalized derivatives with high functional group tolerance .
- Metal-Free Oxidative Cyclization : Using DIB/K₂S₂O₈, N-pyridylindoles undergo oxidative cyclization to form the target scaffold, avoiding transition metals and enabling moderate-to-high yields .
How do reaction mechanisms differ between Pd-catalyzed and metal-free synthetic routes for pyridoquinazolinone derivatives?
- Pd-Catalyzed Pathways : Evidence suggests Pd facilitates oxidative addition of 2-bromopyridines, followed by C-H activation and cyclization. Kinetic isotope effect (KIE) studies indicate C-H activation is not rate-limiting in Pd-mediated reactions using DMF as a CO surrogate .
- Metal-Free Routes : Oxidative cyclization via in-situ-generated intermediates (e.g., 2-hydroxy-1-(pyridin-2-yl)indolin-3-one) proceeds through electrophilic C-3 site formation and nucleophilic pyridyl nitrogen attack .
What strategies optimize regioselectivity and yield in the synthesis of nitro-substituted pyridoquinazolinones?
Q. Key Optimization Parameters
- Solvent Effects : Eucalyptol enhances Pd-catalyzed reactions by stabilizing intermediates via π-π interactions, improving yields by 15–20% compared to DMF .
- Catalyst Loading : Pd(OAc)₂ (3 mol%) with Xantphos (4 mol%) achieves optimal turnover, while higher concentrations promote side reactions .
- Substituent Compatibility : Electron-withdrawing groups (e.g., nitro) at the 2-position require lower temperatures (80°C) to prevent decomposition, whereas electron-donating groups tolerate higher temperatures (120°C) .
How can contradictory data in failed syntheses (e.g., compounds 102 and 104) be resolved?
Q. Case Study
- Compound-Specific Challenges : Methyl 6-amino-1H-indazole-7-carboxylate failed to cyclize under standard Pd/Xantphos conditions due to steric hindrance from the indazole ring. Adjusting to bulkier ligands (e.g., DavePhos) or alternative solvents (toluene) restored reactivity .
- Mechanistic Insights : NMR monitoring revealed incomplete dearomatization in metal-free routes, necessitating longer reaction times or elevated temperatures .
What analytical techniques are critical for confirming pyridoquinazolinone structure and purity?
Q. Standard Techniques
Q. Advanced Methods
- X-Ray Crystallography : Resolves ambiguous regiochemistry, as demonstrated for unexpected derivatives formed via benzodiazepine rearrangements .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) influencing crystallinity and stability .
What pharmacological applications have been explored for 6-amino-2-nitro-pyridoquinazolinones?
Q. Advanced Research Findings
- Mycobacterial Efflux Pump Inhibition : Analogues exhibit potent activity against Mycobacterium tuberculosis by blocking the Rv2333c efflux pump (IC₅₀ = 3.2–8.7 µM), enhancing antibiotic efficacy .
- Photoluminescent Chemosensors : Functionalized derivatives selectively detect Fe³⁺/Ag⁺ via "on-off" fluorescence quenching, with detection limits as low as 10 nM .
How do substituents (e.g., nitro vs. amino groups) influence the compound’s electronic properties and bioactivity?
Q. Structure-Activity Relationships
- Electron-Withdrawing Nitro Groups : Enhance π-deficient character, improving DNA intercalation but reducing solubility.
- Amino Groups : Increase basicity (pKa ~9.5) and hydrogen-bonding capacity, critical for target binding in antimycobacterial applications .
- Hybrid Derivatives : 6-Arylhydrazono substituents modulate redox activity, as shown in tetrahydroquinazolinone analogues .
What green chemistry principles apply to pyridoquinazolinone synthesis?
Q. Methodological Advancements
- Bio-Solvents : Eucalyptol (a renewable solvent) replaces toxic DMF in Pd-catalyzed reactions, aligning with Anastas-Warner principles .
- Energy Efficiency : Ultrasound/microwave methods reduce energy consumption by 40–60% compared to conventional heating .
How do computational methods (e.g., DFT) aid in predicting reactivity and regioselectivity?
Q. Case Applications
- NBO Analysis : Identifies charge transfer interactions (e.g., Pd→C in transition states), guiding catalyst selection .
- DFT Calculations : Predict nitro group orientation (para vs. meta) and stabilization energies, validated by experimental NMR/X-ray data .
What are unresolved challenges in scaling up pyridoquinazolinone synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
